molecular formula C5H6N6O3 B1606165 2-Aminopurine nitrate CAS No. 51-16-1

2-Aminopurine nitrate

Cat. No. B1606165
CAS RN: 51-16-1
M. Wt: 198.14 g/mol
InChI Key: PGDNOZBGABWZLD-UHFFFAOYSA-N
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Description

2-Aminopurine nitrate (2-AP) is a highly mutagenic base analog and a fluorescent analogue of adenine . It can be used as a substitute for adenosine, but it lacks the groups critical for hydrogen bonding . It is often used as a probe for monitoring the structure and dynamics of DNA hairpins and for detecting base unstacking .


Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed . It involves the combination of creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine . The structure of the obtained compounds was established based on spectral characteristics .


Molecular Structure Analysis

2-Aminopurine (2AP) is an analog of guanosine and adenosine, which can base pair with cytosine and thymine . It is used as a fluorescent probe in nucleic acid structure and dynamics .


Chemical Reactions Analysis

2-Aminopurine (2AP) is used to specifically inhibit double-stranded RNA-dependent protein kinase, protein kinase R (PKR) . It has been used to inhibit eukaryotic initiation factor-2α (eIF2α)-phosphorylation of osteoarthritis (OA) chondrocytes .


Physical And Chemical Properties Analysis

The molecular formula of 2-Aminopurine nitrate is C5H5N5 • HNO3 and its molecular weight is 198.1 . It has a CAS Number of 51-16-1 .

Scientific Research Applications

Fluorescent Probing in Biochemical Settings

2-Aminopurine (2AP) is primarily recognized for its role as a fluorescent probe in DNA and RNA research. It is particularly valuable in studying the structure and dynamics of these nucleic acids. The fluorescence of 2AP is highly sensitive to its microenvironment, which makes it an ideal tool for probing nucleic acid conformations and interactions. It's been observed that the fluorescence lifetime of 2AP in water is around 11 ns, but this can dramatically increase when it is part of a hydrate cluster (Lobsiger et al., 2014). This property has been exploited in a range of biochemical assays.

Studying Excited-State Dynamics

The excited-state dynamics of 2AP have been extensively studied to understand its photophysical behavior. For instance, research has shown that up to 40% of the initial excited-state population of 2AP decays via intersystem crossing to the triplet state, which competes effectively with fluorescence emission. The rate of formation and yield of the triplet state depend sensitively on the solvent used, offering insights into the interactions of 2AP in various environments (Reichardt et al., 2013).

RNA Folding and Dynamics

2AP has been used to monitor RNA folding and dynamics. It can be incorporated into RNA structures to study the localized conformational events contributing to RNA folding and unfolding. This application is particularly beneficial for understanding the energetic bases of RNA folding mechanisms and has been demonstrated in studies involving RNA hairpins (Ballin et al., 2007).

Insights into DNA Structure and Dynamics

The fluorescence decay components of 2AP in dinucleotides have offered valuable insights into the structure and dynamics of DNA. It is a sensitive probe for local DNA dynamics, with its fluorescence being quenched by interaction with neighboring bases. This property is crucial for understanding the mechanisms of DNA conformational changes (Somsen et al., 2005).

Conformational Studies in DNA Enzyme Interfaces

2AP is also used as a probe for DNA conformational changes induced by enzyme interactions. By studying the fluorescence decay of 2AP in DNA, researchers have gained insights into enzyme-induced distortions and base flipping, which are crucial for understanding DNA replication and repair processes (Jones & Neely, 2015).

Applications in RNA Solid-Phase Synthesis

2AP has been used in RNA solid-phase synthesis, serving as a structure-sensitive reporter for studying RNA folding and interactions. It has facilitated the development of methods for site-specific incorporation of fluorescent labels into RNA, enhancing our understanding of RNA's chemical and biophysical properties (Neuner & Micura, 2019).

Mechanism of Action

2-Aminopurine (2AP) continues to be the most widely used fluorescent probe of DNA structure and the perturbation of that structure by interaction with enzymes and other molecules .

Safety and Hazards

2-Aminopurine nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended for research use only and not intended for diagnostic or therapeutic use .

Future Directions

2-Aminopurine (2AP) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks . The future of 2-Aminopurine nitrate lies in its wider adoption as a fluorescence-decay-based probe .

properties

IUPAC Name

nitric acid;7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.HNO3/c6-5-7-1-3-4(10-5)9-2-8-3;2-1(3)4/h1-2H,(H3,6,7,8,9,10);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDNOZBGABWZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198997
Record name 2-Aminopurine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Aminopurine nitrate

CAS RN

51-16-1
Record name 2-Aminopurine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopurine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopurine nitrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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